N-(5-Amino-2-methylphenyl)cyclohexanecarboxamide
Description
N-(5-Amino-2-methylphenyl)cyclohexanecarboxamide is a chemical compound characterized by a cyclohexanecarboxamide (B73365) group linked to a 5-amino-2-methylphenyl moiety. While specific research dedicated exclusively to this molecule is not extensive, its structural components are well-represented in the annals of organic and medicinal chemistry, suggesting its potential as a valuable building block for more complex molecules.
The significance of this compound in organic synthesis lies in its potential as a versatile intermediate. The presence of a primary amino group on the phenyl ring offers a reactive site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.
In the realm of medicinal chemistry, the "5-Amino-2-methylphenyl" fragment is notably a key component of the structure of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, a crucial intermediate in the synthesis of the landmark anti-cancer drug, Imatinib guidechem.comchemicalbook.com. This association underscores the potential of this compound as a scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibitors. The amide linkage is a common feature in many biologically active compounds, contributing to their stability and ability to participate in hydrogen bonding interactions with biological targets.
This compound belongs to the broad class of organic compounds known as carboxamides. The carboxamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of peptide chemistry and is prevalent in a vast array of pharmaceuticals and natural products. This functional group is known for its chemical stability and its capacity to act as both a hydrogen bond donor and acceptor, properties that are crucial for molecular recognition in biological systems.
More specifically, this compound is a cyclohexanecarboxamide derivative. The cyclohexane (B81311) ring, typically existing in a stable chair conformation, imparts a three-dimensional character to the molecule, which can be advantageous for binding to the active sites of enzymes and receptors mdpi.comdoaj.orgnih.govtandfonline.comtandfonline.com. The synthesis of N-aryl cyclohexanecarboxamide derivatives is a well-established area of organic chemistry, often involving the reaction of cyclohexanecarbonyl chloride with a substituted aniline (B41778) in the presence of a base.
The current research landscape for this compound itself is relatively sparse. However, the extensive research into related N-aryl amides and compounds containing the aminomethylphenyl moiety provides a solid foundation for future investigations nih.govacs.org. Academic contributions could focus on several key areas:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound and its derivatives would be a valuable contribution. Detailed characterization using modern spectroscopic and crystallographic techniques would provide crucial insights into its structural and electronic properties mdpi.comdoaj.orgnih.gov.
Medicinal Chemistry Exploration: The compound could serve as a starting point for the design and synthesis of libraries of new molecules to be screened for various biological activities. Given the precedent of the "5-Amino-2-methylphenyl" moiety in kinase inhibitors, exploring its potential in this area is a logical avenue for research.
Materials Science Applications: The rigid structure and potential for hydrogen bonding could make this compound and its derivatives interesting candidates for the development of new materials with specific properties.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C14H20N2O |
| Molecular Weight | 232.32 g/mol |
| Appearance | (Not specified in available literature) |
| Solubility | (Not specified in available literature) |
| CAS Number | (Not explicitly found in search results) |
Table 2: General Characteristics of Carboxamides
| Feature | Description |
| Functional Group | -C(=O)N- |
| Hydrogen Bonding | Can act as both hydrogen bond donor and acceptor |
| Stability | Generally stable functional group |
| Prevalence | Found in peptides, proteins, and many pharmaceuticals |
Table 3: Structural Features of Cyclohexanecarboxamide Derivatives
| Feature | Description |
| Core Structure | A cyclohexane ring attached to a carboxamide group |
| Conformation | The cyclohexane ring typically adopts a chair conformation |
| Synthetic Access | Commonly synthesized from cyclohexanecarboxylic acid or its derivatives |
| Applications | Used as building blocks in pharmaceuticals and agrochemicals |
Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-7-8-12(15)9-13(10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVXDXQDVJOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of N 5 Amino 2 Methylphenyl Cyclohexanecarboxamide
Established Reaction Pathways for the Core Structure
The most conventional and well-documented approach to synthesizing N-(5-Amino-2-methylphenyl)cyclohexanecarboxamide involves a two-step sequence: the formation of an amide bond followed by the reduction of a nitro group. This pathway is favored for its reliability and the commercial availability of the starting materials.
Amide Bond Formation Strategies
The initial and crucial step in the established synthesis is the creation of the amide linkage. This is typically achieved by reacting an amine with a carboxylic acid derivative. In the context of synthesizing the core structure of this compound, the common strategy involves the acylation of 2-methyl-5-nitroaniline (B49896) with an activated form of cyclohexanecarboxylic acid.
A prevalent method is the Schotten-Baumann reaction, where cyclohexanecarbonyl chloride is added to 2-methyl-5-nitroaniline in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide. This reaction efficiently forms the intermediate, N-(2-methyl-5-nitrophenyl)cyclohexanecarboxamide. Alternatively, direct coupling of cyclohexanecarboxylic acid with 2-methyl-5-nitroaniline can be accomplished using various coupling agents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Table 1: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Additive | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| DCC | HOBt | DIPEA | DMF | Good to Excellent |
| EDC | HOBt | DIPEA | DCM | Good to Excellent |
| HATU | None | DIPEA | DMF | Excellent |
The resulting intermediate, N-(2-methyl-5-nitrophenyl)cyclohexanecarboxamide, is then isolated and purified before proceeding to the subsequent reduction step.
Cyclohexane (B81311) Ring Introduction and Functionalization
The cyclohexane moiety is most directly introduced into the molecule through the use of cyclohexanecarboxylic acid or its derivatives, such as cyclohexanecarbonyl chloride. This approach ensures the presence of the saturated six-membered ring in the final structure.
Functionalization of the cyclohexane ring can be achieved by employing substituted cyclohexanecarboxylic acids in the initial amide bond formation step. For instance, the use of a chiral, enantiomerically pure cyclohexanecarboxylic acid derivative would allow for the synthesis of specific stereoisomers of the final compound. Such chiral starting materials can be prepared through various methods, including the stereoselective Diels-Alder reaction, which can construct a substituted cyclohexene (B86901) ring with high stereocontrol. Subsequent hydrogenation would yield the saturated, functionalized cyclohexane ring.
Selective Introduction of Amino and Methylphenyl Moieties
The specific arrangement of the amino and methyl groups on the phenyl ring is determined by the choice of the starting aniline (B41778) derivative. The synthesis commences with 2-methyl-5-nitroaniline, a commercially available compound. The synthesis of this precursor is a well-established industrial process, typically starting from o-toluidine (B26562). chemicalbook.com
The process involves the nitration of o-toluidine using a mixture of nitric acid and sulfuric acid at low temperatures. chemicalbook.com The directing effects of the methyl and amino groups on the aromatic ring favor the introduction of the nitro group at the 5-position relative to the methyl group. This selective nitration is a critical step in ensuring the correct substitution pattern of the final product.
The final step in the established pathway is the reduction of the nitro group in N-(2-methyl-5-nitrophenyl)cyclohexanecarboxamide to an amino group. This transformation must be selective to avoid reduction of the amide bond. Catalytic hydrogenation is the most common and efficient method. rsc.org
Table 2: Conditions for Selective Nitro Group Reduction
| Catalyst | Reducing Agent | Solvent | Temperature | Pressure |
|---|---|---|---|---|
| Pd/C | H₂ | Ethanol/Methanol | Room Temp | 1-4 atm |
| Raney Ni | H₂ | Ethanol | Room Temp | 1-4 atm |
| PtO₂ | H₂ | Acetic Acid | Room Temp | 1 atm |
This reduction yields the final product, this compound.
Novel Synthetic Strategies and Methodological Innovations
While the established pathways are robust, modern synthetic chemistry seeks more efficient and atom-economical routes. Research into advanced chemical transformations offers potential new strategies for the synthesis of this compound.
Transition Metal-Catalyzed C-N Bond Formation (e.g., C-H Amination)
A cutting-edge approach that could revolutionize the synthesis of N-aryl amides is the direct C-H amination of arenes. This method avoids the pre-functionalization of the aromatic ring (i.e., nitration and reduction) and forms the C-N bond directly. Transition metal catalysts, particularly those based on rhodium and iridium, have shown significant promise in this area. nih.govorganic-chemistry.orgnih.govntu.edu.sgibs.re.kracs.orgacs.org
In a hypothetical application to the synthesis of this compound, a rhodium or iridium catalyst could mediate the direct coupling of 2-methylaniline with a cyclohexanecarboxamide (B73365) derivative that serves as an aminating agent. The reaction would be directed to the C-H bond at the 5-position of 2-methylaniline. Alternatively, a directing group on a 2-methylphenyl substrate could guide a catalyst to install the cyclohexanecarboxamido group at the desired position. While this specific transformation has not been reported for this molecule, the broad substrate scope of these reactions suggests its feasibility. nih.govibs.re.kr
Table 3: Potential C-H Amination Strategies
| Catalyst System | Nitrogen Source | Directing Group | Key Features |
|---|---|---|---|
| [RhCp*Cl₂]₂/AgSbF₆ | Dioxazolone | Carbamate | High regioselectivity, broad functional group tolerance |
Stereoselective Synthesis Approaches
The development of stereoselective methods allows for the synthesis of specific enantiomers or diastereomers of a chiral molecule. Since this compound can possess stereocenters on the cyclohexane ring, stereoselective synthesis is a relevant area of innovation.
One approach involves the use of chiral auxiliaries. myuchem.comwikipedia.orgnih.govsigmaaldrich.comscielo.org.mx A chiral auxiliary, such as a derivative of pseudoephedrine, could be attached to the cyclohexane ring to direct subsequent functionalization in a stereoselective manner. After the desired stereochemistry is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.
Another powerful strategy is asymmetric catalysis. A chiral catalyst could be employed in a Diels-Alder reaction to construct a chiral cyclohexene precursor to the cyclohexane ring with high enantioselectivity. nih.govnih.govmdpi.com For instance, a chiral Lewis acid could catalyze the cycloaddition of a suitable diene and dienophile to form a cyclohexene derivative, which can then be converted to the desired substituted cyclohexanecarboxylic acid. This chiral acid would then be carried through the established amide formation and reduction sequence to yield an enantiomerically pure final product.
Multi-component Reactions and Convergent Synthesis
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecules. nih.gov For a molecule like this compound, a convergent synthetic strategy employing an MCR could hypothetically streamline its production. A classic example of an MCR that forms amide bonds is the Ugi reaction. A plausible, though not explicitly documented, Ugi-type approach to a precursor could involve the reaction of an isocyanide, a carboxylic acid, an amine, and a carbonyl compound.
A more direct convergent synthesis would involve the coupling of two key fragments: 2-methyl-5-nitroaniline and cyclohexanecarbonyl chloride, followed by the reduction of the nitro group. However, a true MCR approach would aim to form the core structure in a single step from simpler precursors. For instance, a reaction involving a substituted aminocyclohexene, a suitable dienophile, and a nitrogen source could be envisioned in a complex, multi-bond-forming cascade, although such specific applications to this target are not yet established in the literature. The primary advantage of such strategies lies in their step- and atom-economy, reducing waste and simplifying purification processes. nih.gov
Derivatization and Functional Group Interconversions
The structure of this compound offers three distinct regions for chemical modification: the primary amino group, the cyclohexane ring, and the aromatic phenyl ring.
Chemical Reactivity of the Amino Group
The primary aromatic amino group is a highly reactive functional handle, susceptible to a variety of chemical transformations.
Acylation and Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. This is also a common strategy to protect the amino group and moderate its activating effect during subsequent electrophilic aromatic substitution. libretexts.org
Alkylation: Direct alkylation can be achieved using alkyl halides, although this process can be difficult to control and may lead to mixtures of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.
Diazotization: Reaction with nitrous acid (HNO₂) converts the primary amino group into a diazonium salt (Ar-N₂⁺). libretexts.org This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or related reactions, allowing for the introduction of halides, cyano, hydroxyl, and other functional groups. libretexts.org
Schiff Base Formation: Condensation with aldehydes or ketones yields imines, also known as Schiff bases. These can be further reduced to secondary amines or used in other cycloaddition reactions.
Modifications of the Cyclohexane Ring
The saturated cyclohexane ring is generally less reactive than the aromatic portion of the molecule. However, modern synthetic methods allow for its targeted functionalization.
The most stable conformation of the cyclohexane ring is the chair form, which minimizes both torsional and steric strain. libretexts.org The reactivity and stereochemical outcome of any modification will be heavily influenced by the conformational dynamics of the ring and the preference of substituents for equatorial positions. libretexts.orgnih.gov
Recent advances in C-H activation chemistry offer powerful tools for the direct functionalization of saturated rings. researchgate.net Palladium-catalyzed transannular C-H arylation, for example, has been used to modify cycloalkane carboxylic acids at the γ-position. nih.govresearchgate.net While direct application to this compound is not reported, analogous methods could potentially introduce substituents at specific positions on the cyclohexane ring, guided by the amide functionality.
Below is a table summarizing potential C-H functionalization approaches applicable to saturated rings.
| Reaction Type | Catalyst/Reagent | Potential Outcome | Reference |
| Transannular γ-Arylation | Pd(OAc)₂ / Pyridone Ligands | Introduction of an aryl group at the C4 position | researchgate.net |
| Directed Halogenation | N-Halosuccinimide / Light | Introduction of a halogen atom | General Knowledge |
| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Hydroxylation or Ketone formation | General Knowledge |
Aromatic Ring Substitutions and Functionalization
The aromatic ring is activated towards electrophilic aromatic substitution (EAS) by both the amino and methyl groups. Both are ortho-, para-directing groups. allen.inchemistrysteps.com Their combined influence strongly directs incoming electrophiles to the positions ortho and para to the amino group (positions 4 and 6) and ortho to the methyl group (position 6).
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid would likely lead to substitution at the C4 or C6 positions. The strong activation by the amino group can sometimes lead to polysubstitution, a common issue with highly activated anilines. libretexts.orglibretexts.org To achieve monosubstitution, it is often necessary to first protect the amino group as an acetamide (B32628), which attenuates its activating effect. libretexts.orglibretexts.org
Nitration: Direct nitration with a mixture of nitric and sulfuric acids is problematic for anilines, as the strongly acidic conditions protonate the amino group to form an electron-withdrawing -NH₃⁺ group. chemistrysteps.comdoubtnut.com This deactivates the ring and directs substitution to the meta position. chemistrysteps.com Therefore, the standard procedure involves protecting the amino group as an acetamide before nitration, which ensures para-substitution, followed by hydrolysis to restore the amine. libretexts.org
Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H), likely at the C4 position.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. libretexts.orgchemistrysteps.com This limitation can be overcome by protecting the amino group as an amide. libretexts.org
The directing effects of the existing substituents are summarized in the table below.
| Substituent | Position | Activating/Deactivating | Ortho, Para / Meta Directing |
| -NH₂ | C5 | Strongly Activating | Ortho, Para |
| -CH₃ | C2 | Activating | Ortho, Para |
| -NH-CO-R | C5 | Moderately Activating | Ortho, Para |
| -NH₃⁺ | C5 | Strongly Deactivating | Meta |
Green Chemistry Principles and Sustainable Synthetic Routes
The synthesis of amides is a focal point for the application of green chemistry principles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. scispace.com Traditional methods often rely on stoichiometric coupling reagents that generate significant waste. scispace.com
Modern, greener alternatives for the synthesis of this compound could involve the direct catalytic amidation of cyclohexanecarboxylic acid with 4-methyl-3-aminophenylamine.
Catalytic Direct Amidation: Boric acid and various transition metal catalysts have been shown to facilitate the direct formation of amides from carboxylic acids and amines at elevated temperatures, with water as the only byproduct. sciepub.com
Microwave-Assisted Synthesis: Microwave reactors can dramatically shorten reaction times and improve yields in amide synthesis by providing efficient and uniform heating. mdpi.comnih.gov Solvent-free, microwave-assisted methods using catalysts like ceric ammonium (B1175870) nitrate (B79036) represent a significant advance in green protocol development. mdpi.comnih.gov
Enzymatic Synthesis: Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), can be used to form amide bonds under mild conditions and in environmentally benign solvents like cyclopentyl methyl ether. nih.gov This approach offers high selectivity and avoids the need for intensive purification. nih.gov
Photocatalysis: Visible-light photocatalysis using catalysts like Ag₂O/P-C₃N₄ enables the aerobic oxidative amination of alcohols and amines at room temperature, using air as a green oxidant. researchgate.net
Considerations for Preparative Scale Synthesis in Research Settings
Scaling up the synthesis of a compound from milligram to multi-gram or kilogram quantities introduces a new set of challenges that must be addressed for a process to be efficient, safe, and reproducible. researchgate.net
Choice of Reagents and Route: For larger scales, the cost and availability of starting materials become critical. A route involving the coupling of cyclohexanecarbonyl chloride with 2-methyl-5-nitroaniline followed by reduction might be preferred over more complex, multi-step routes if the starting materials are commercially available in bulk at a low cost. The use of highly toxic or pyrophoric reagents should be avoided.
Reaction Conditions and Work-up: Reactions that require cryogenic temperatures or high pressures are more difficult and expensive to scale up. Similarly, chromatographic purification is often impractical for large quantities of material. The ideal process would yield a product that can be isolated and purified by simple crystallization or extraction. mdpi.comnih.gov
Process Safety and Heat Management: Exothermic reactions, such as the formation of an amide from an acid chloride, must be carefully controlled on a larger scale. Proper heat management through controlled addition rates and efficient cooling is essential to prevent runaway reactions.
Sustainability and Waste Management: On a preparative scale, the principles of green chemistry become even more important. Minimizing solvent use, recycling catalysts, and avoiding the generation of hazardous waste are key considerations for developing a sustainable and cost-effective synthesis. researchgate.netresearchgate.net Recent developments in catalytic amidation from esters using catalysts like Ru-MACHO have demonstrated high yields even at scales of several hundred millimoles, highlighting the potential for robust and scalable green processes. researchgate.net
Advanced Structural Elucidation and Detailed Conformational Analysis
X-ray Crystallography Studies
As of the current date, no public records of single-crystal X-ray diffraction studies for N-(5-Amino-2-methylphenyl)cyclohexanecarboxamide are available. This prevents a detailed analysis of its solid-state structure. The following subsections outline the analyses that would be performed should such data become available.
A single-crystal X-ray diffraction experiment would be the definitive method to determine the precise three-dimensional arrangement of atoms in the crystal lattice. This would reveal bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the compound's chemical structure and connectivity. If the compound crystallizes in a chiral space group, the analysis could also determine its absolute configuration.
The molecular structure of this compound contains several hydrogen bond donors (the amine and amide N-H groups) and acceptors (the amide C=O group and the amine nitrogen). X-ray diffraction data would allow for the precise measurement of distances and angles between these groups, identifying any intramolecular hydrogen bonds that stabilize the molecular conformation. For example, a hydrogen bond between the amide N-H and the amine nitrogen, or between an amine N-H and the amide oxygen, could be possible and would significantly influence the molecule's shape.
Analysis of the crystal structure would elucidate the network of intermolecular interactions that govern how the molecules pack together in the solid state. These interactions could include hydrogen bonds (e.g., N-H···O or N-H···N) linking molecules into chains, sheets, or more complex three-dimensional networks. Hirshfeld surface analysis, a powerful tool that requires crystallographic data, would be employed to visualize and quantify these intermolecular contacts, partitioning them into contributions from different atom···atom interactions (e.g., H···H, C···H, O···H).
Using the crystallographic data, energy-framework calculations could be performed to understand the energetic landscape of the crystal packing. This computational analysis quantifies the interaction energies between pairs of molecules within the crystal lattice, distinguishing between electrostatic, dispersion, and repulsion components. The resulting framework diagrams would visually represent the strength and topology of the interaction energies, highlighting the key interactions responsible for the stability of the crystal structure.
The cyclohexane (B81311) ring is known to adopt several conformations, with the chair form being the most stable. X-ray diffraction data would definitively establish the conformation of the cyclohexane ring in the solid state. Cremer-Pople puckering parameters (Q, θ, and φ) would be calculated from the atomic coordinates to provide a quantitative description of the ring's exact shape (e.g., a perfect chair, a boat, or a twisted conformation).
Spectroscopic Characterization Techniques for Structural Confirmation
While detailed, published spectra for this specific compound are not available, standard spectroscopic techniques would be used for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would show characteristic signals for the aromatic protons, the methyl group protons, the amine protons, the amide proton, and the protons of the cyclohexane ring. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
¹³C NMR spectroscopy would provide signals for each unique carbon atom, including the carbonyl carbon of the amide, the aromatic carbons, the methyl carbon, and the carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy:
The IR spectrum would display characteristic absorption bands corresponding to the functional groups present. Key signals would include N-H stretching vibrations for the amine and amide groups (typically in the 3500-3200 cm⁻¹ region), a strong C=O stretching vibration for the amide group (around 1650 cm⁻¹), and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.
Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight of the compound, with high-resolution mass spectrometry (HRMS) providing the exact molecular formula.
Without access to primary research data for this compound, the detailed, data-driven article requested cannot be constructed. Further experimental work on this compound is required for such an analysis to be possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
While specific experimental NMR data for this compound is not widely available in the reviewed literature, a detailed analysis of its structure allows for the prediction of its spectral characteristics.
¹H NMR Spectroscopy would provide information on the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons, the amine and amide protons, the methyl group, and the cyclohexyl ring protons. The aromatic protons would appear as a set of multiplets in the downfield region, typically between 6.0 and 8.0 ppm. The chemical shifts and coupling patterns would be indicative of their positions on the substituted benzene (B151609) ring. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The protons of the primary amine group (-NH₂) would also likely present as a broad singlet. The methyl group protons (-CH₃) attached to the aromatic ring would give a sharp singlet in the upfield region, around 2.0-2.5 ppm. The protons of the cyclohexyl ring would exhibit complex multiplets in the upfield region (typically 1.0-2.5 ppm) due to their various axial and equatorial positions and spin-spin coupling.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The aromatic carbons would resonate in the 110-150 ppm region, with their specific shifts influenced by the attached substituents (amino, methyl, and amide groups). The carbons of the cyclohexyl ring would appear in the upfield region, generally between 20 and 50 ppm. The methyl carbon would also be found in the upfield region, typically around 15-25 ppm.
2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between neighboring protons, aiding in the assignment of the complex multiplets of the aromatic and cyclohexyl protons. HSQC would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=O | - | ~175 |
| Aromatic CH | ~6.5 - 7.5 (multiplets) | ~115 - 145 |
| Aromatic C-NH₂ | - | ~140 |
| Aromatic C-CH₃ | - | ~125 |
| Aromatic C-NHCO | - | ~135 |
| NH (amide) | ~8.0 - 9.0 (broad singlet) | - |
| NH₂ (amine) | ~3.5 - 4.5 (broad singlet) | - |
| Cyclohexyl CH | ~1.2 - 2.2 (multiplets) | ~25 - 45 |
| Cyclohexyl CH₂ | ~1.2 - 1.8 (multiplets) | ~25 - 30 |
| CH₃ | ~2.1 (singlet) | ~17 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman)
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) would appear in the region of 3500-3200 cm⁻¹. The primary amine would likely show two bands (asymmetric and symmetric stretching), while the secondary amide would show a single band. The C-H stretching vibrations of the aromatic ring and the cyclohexyl group would be observed around 3100-2850 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) would be prominent around 1650 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would be expected around 1550 cm⁻¹. The C-N stretching vibrations would appear in the 1400-1200 cm⁻¹ region.
Raman Spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, and the C=C stretching bands would be observed in the 1600-1450 cm⁻¹ region. The symmetric C-H stretching of the methyl group would also be a characteristic Raman band.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H (Amine) | Asymmetric & Symmetric Stretch | ~3450 & ~3350 | Weak |
| N-H (Amide) | Stretch | ~3300 | Weak |
| C-H (Aromatic) | Stretch | ~3100-3000 | Strong |
| C-H (Aliphatic) | Stretch | ~2950-2850 | Strong |
| C=O (Amide I) | Stretch | ~1650 | Moderate |
| N-H (Amide II) | Bend | ~1550 | Weak |
| C=C (Aromatic) | Stretch | ~1600, ~1500 | Strong |
| C-N | Stretch | ~1300-1200 | Moderate |
Molecular Interactions and Mechanistic Studies of Biological Target Engagement
Identification and Characterization of Putative Biological Targets
There is no available scientific literature that identifies or characterizes putative biological targets for N-(5-Amino-2-methylphenyl)cyclohexanecarboxamide.
Investigation of Protein Kinase C (PKC) Inhibition Mechanisms
No studies have been published investigating the mechanisms by which this compound may inhibit Protein Kinase C.
Enzymatic Inhibition Studies (e.g., Squalene (B77637) Synthase, Lanosterol (B1674476) 14-alpha Demethylase)
There are no enzymatic inhibition studies available for this compound concerning squalene synthase or lanosterol 14-alpha demethylase.
Exploration of Molecular Interactions with Other Biological Macromolecules
No research is available exploring the molecular interactions of this compound with other biological macromolecules.
Ligand-Target Binding Dynamics and Affinity Studies
Without identified biological targets, there are no studies on the ligand-target binding dynamics or affinity of this compound.
Allosteric Modulation Mechanisms and Conformational Changes
There is no information available regarding any potential allosteric modulation mechanisms or conformational changes induced by this compound on any biological target.
Theoretical Frameworks for Ligand-Receptor Interactions
A theoretical framework for understanding the ligand-receptor interactions of this compound would typically involve computational chemistry techniques such as molecular docking and molecular dynamics simulations. These methods are instrumental in predicting the binding affinity and conformation of a ligand within the active site of a putative biological target.
However, without an identified and validated biological target for this compound, any such computational studies would be purely speculative. The accuracy and relevance of theoretical frameworks are entirely dependent on the availability of high-resolution structural data for the target protein and experimental validation of the predicted interactions. As this information is currently unavailable, a meaningful discussion of the theoretical frameworks for this specific compound's ligand-receptor interactions cannot be provided.
Further experimental research, including target identification and validation, is necessary to enable the application of these theoretical approaches to this compound.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to formalize the SAR of a series of compounds. nih.gov By correlating variations in the physicochemical properties of molecules with their biological activities, QSAR models can predict the activity of novel compounds, thereby prioritizing synthetic efforts. For N-(5-Amino-2-methylphenyl)cyclohexanecarboxamide and its derivatives, QSAR serves as a powerful tool to guide analog design. mdpi.com
The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. For a compound series based on the this compound scaffold, a variety of descriptors would be calculated to capture the structural nuances that influence biological activity.
| Descriptor Class | Examples of Descriptors | Rationale for Inclusion |
| Topological (2D) | Molecular Weight, Zagreb Index, Kier & Hall Shape Indices | Describe the atomic connectivity and overall size and shape of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Quantify the electronic distribution and reactivity of the molecule, crucial for receptor interactions. |
| Hydrophobic | LogP, Molar Refractivity | Represent the molecule's lipophilicity, which influences its ability to cross cell membranes and bind to hydrophobic pockets in a target protein. |
| Steric (3D) | Molecular Volume, Surface Area, Ovality | Describe the three-dimensional shape and bulk of the molecule, which are critical for fitting into a binding site. |
The calculation of these descriptors is performed using specialized software that takes the 2D or 3D structure of the molecules as input.
Once molecular descriptors have been calculated for a series of this compound analogs with known biological activities, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The predictive power of this model must be rigorously validated to ensure its reliability. nih.gov Validation is typically performed through internal and external methods. researchgate.net
Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's robustness. nih.gov External validation, where the model is used to predict the activity of a set of compounds not used in its development (the test set), provides a true measure of its predictive capability (r²_pred). nih.gov
| Validation Parameter | Description | Acceptable Value |
| r² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| q² (Cross-validated r²) | A measure of the model's internal predictive ability. | > 0.5 |
| r²_pred (Predictive r² for external test set) | A measure of the model's ability to predict the activity of new compounds. | > 0.5 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |
A statistically validated QSAR model for this compound analogs can then be confidently used to predict the activity of virtual compounds, guiding the selection of the most promising candidates for synthesis.
A crucial aspect of QSAR modeling is defining its Applicability Domain (AD). mdpi.com The AD is the chemical space of structures for which the model is expected to make reliable predictions. nih.gov Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. mdpi.com The AD is typically defined based on the range of the molecular descriptors of the training set compounds. The leverage approach is a common method for determining the AD, where the leverage of a compound indicates its influence on the model. nih.gov A Williams plot, which graphs standardized residuals versus leverage, can be used to visualize the AD and identify outliers.
Rational Design Principles for Analog Development
Rational design principles, informed by SAR and QSAR studies, guide the systematic modification of the this compound scaffold to develop improved analogs. nih.govnih.gov These principles often involve isosteric and bioisosteric replacements, homologation, and conformational restriction.
For the this compound core, rational design might explore:
Substitution on the phenyl ring: Introducing various substituents at different positions to probe the electronic and steric requirements for activity.
Modification of the cyclohexyl ring: Altering the ring size or introducing substituents to influence binding affinity and selectivity.
Alteration of the amide linker: Replacing the amide bond with other functional groups to modulate stability and hydrogen bonding capacity.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. By aligning a set of active this compound analogs, a common pharmacophore hypothesis can be generated. This pharmacophore model then serves as a 3D query to screen virtual libraries for novel compounds that possess the desired features, or to guide the design of new analogs that better fit the pharmacophoric constraints.
Fragment-Based Approaches to Modulate Biological Activity
Fragment-based drug discovery (FBDD) offers an alternative and efficient strategy for lead discovery and optimization. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the biological target. drugdiscoverychemistry.com Once a fragment that binds to a key region of the target is identified, it can be grown or linked with other fragments to generate a more potent lead compound. nih.gov
In the context of this compound, a fragment-based approach could involve deconstructing the molecule into its constituent fragments (e.g., the aminomethylphenyl group and the cyclohexanecarboxamide (B73365) moiety) and testing their individual binding. Alternatively, fragments identified from a screen could be incorporated into the this compound scaffold to enhance its biological activity. This method allows for a more targeted exploration of chemical space and can lead to the development of highly efficient ligands. drugdiscoverychemistry.com
Advanced Analytical Methodologies for Research Purity and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for assessing the purity of pharmaceutical intermediates and active compounds. It separates the target compound from impurities, starting materials, and by-products, allowing for their identification and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment of non-volatile compounds like "N-(5-Amino-2-methylphenyl)cyclohexanecarboxamide". Method development focuses on optimizing separation efficiency and peak resolution. nih.gov
A typical reversed-phase HPLC method would be developed to separate the polar parent compound from less polar or more polar impurities. The aromatic ring, amide linkage, and primary amine group of the molecule influence its retention characteristics. The validation of such a method demonstrates its linearity, precision, and accuracy over a specified concentration range. researchgate.net
Key Method Parameters:
Column: A C18 (octadecylsilyl) stationary phase is commonly chosen due to its hydrophobic nature, which provides good retention for the moderately non-polar cyclohexyl and methylphenyl groups.
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous solvent and increasing the organic solvent concentration over time. nih.gov This allows for the elution of a wide range of impurities with varying polarities. A common mobile phase composition would be a mixture of water (often with an acid modifier like 0.1% acetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net
Detection: The presence of the phenyl ring provides a strong chromophore, making UV detection a suitable choice. nih.gov The maximum absorption wavelength, typically around 254 nm or determined by a UV scan, is used for quantification.
Flow Rate: A flow rate of around 1.0 mL/min is standard for analytical columns, balancing analysis time and separation efficiency. nih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 5 µm particle size, 150 x 4.6 mm column | Provides good retention and resolution for N-aryl amides. |
| Mobile Phase A | Water with 0.1% Acetic Acid | Acidifier improves peak shape and suppresses silanol (B1196071) interactions. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient Elution | 5% to 95% B over 20 minutes | Ensures elution of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for efficient separation with moderate backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Strong absorbance by the aromatic ring for high sensitivity. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net However, "this compound" possesses polar functional groups (primary amine and secondary amide) that make it non-volatile and prone to thermal degradation. sigmaaldrich.com Therefore, chemical derivatization is essential to increase its volatility and thermal stability for GC-MS analysis. jfda-online.comresearch-solution.com
The derivatization process involves reacting the active hydrogen atoms on the amine and amide groups with a suitable reagent. researchgate.net Silylation is a common approach, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces the active hydrogens with less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) groups. sigmaaldrich.commdpi.com
Once derivatized, the compound can be separated from volatile impurities on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information from the fragmentation pattern. nih.gov
Table 2: GC-MS Derivatization and Analysis Steps
| Step | Procedure | Purpose |
| 1. Derivatization | Reaction with BSTFA in a suitable solvent (e.g., pyridine (B92270), acetonitrile) at 60-75 °C. | To form the volatile bis-TMS derivative by replacing active hydrogens on the amine and amide nitrogens. sigmaaldrich.com |
| 2. Injection | 1 µL of the derivatized sample is injected into the GC inlet in splitless mode. | To introduce the sample onto the analytical column without discrimination. |
| 3. Separation | Separation on a non-polar capillary column (e.g., DB-5MS). | Separation of derivatives based on boiling point and interaction with the stationary phase. |
| 4. Detection | Mass Spectrometry (MS) with Electron Ionization (EI). | Provides a mass spectrum based on the mass-to-charge ratio of fragment ions, confirming identity. |
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. longdom.org This technique is particularly useful for analyzing charged or ionizable compounds like "this compound".
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on the charge-to-mass ratio of the analytes. longdom.org The primary aromatic amine group on the target molecule is basic and can be protonated in an acidic buffer, acquiring a positive charge. nih.gov The migration of this positively charged species towards the cathode allows for its separation from neutral or negatively charged impurities. nih.govnih.gov
Method development in CE involves optimizing the buffer pH, voltage, and capillary temperature to achieve the best resolution. youtube.com The pH of the electrolyte solution is a critical parameter as it dictates the degree of ionization of the analyte. longdom.org
Elemental Analysis and Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For "this compound" (molecular formula: C₁₃H₁₈N₂O), this technique provides a direct verification of its elemental composition and stoichiometry.
The method typically involves high-temperature combustion of a precisely weighed sample. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values confirms the empirical formula and provides strong evidence of the compound's purity.
Table 3: Theoretical Elemental Composition of C₁₃H₁₈N₂O
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 71.52 |
| Hydrogen | H | 1.008 | 18 | 18.144 | 8.32 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.84 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.33 |
| Total | 218.300 | 100.00 |
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. pro-analytics.net The presence of the substituted phenyl ring in "this compound" makes it an ideal candidate for UV spectrophotometric analysis. rsc.org
To determine the concentration of an unknown solution, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at a fixed wavelength (λmax), where the compound exhibits maximum absorption. pro-analytics.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.
For aromatic amines, derivatization reactions can also be employed to produce a colored product, allowing for quantification in the visible range, which can enhance specificity and minimize interference from other UV-absorbing species. arcjournals.orgrasayanjournal.co.in
Radiochemical Purity Assessment for Radiolabeling Applications
In drug metabolism, pharmacokinetic studies, and molecular imaging, compounds are often labeled with a radioactive isotope (e.g., Carbon-14, Tritium). nih.govacs.org If "this compound" were to be used in such applications, it would be crucial to assess its radiochemical purity. nih.gov
Radiochemical purity is the proportion of the total radioactivity in a sample that is present in the desired chemical form. It is distinct from chemical purity. Analytical techniques such as HPLC and Thin-Layer Chromatography (TLC) are adapted for this purpose by coupling them with a radiation detector (e.g., a flow-through scintillation counter for HPLC or a phosphorimager for TLC). These methods separate the radiolabeled parent compound from any radioactive impurities or degradation products, allowing for the quantification of radiochemical purity.
Future Research Horizons for this compound: A Roadmap for Innovation
Pioneering the next wave of scientific discovery, researchers are setting their sights on the untapped potential of this compound. While current research has laid a foundational understanding of this compound, its future applications and mechanistic intricacies remain a fertile ground for investigation. This article outlines the forward-looking research avenues that are poised to unlock the full spectrum of its capabilities, from developing highly specific analogs to exploring its utility in material science.
Q & A
Q. What are the optimal synthetic routes for N-(5-Amino-2-methylphenyl)cyclohexanecarboxamide, and how does reaction efficiency vary with conditions?
The compound is synthesized via coupling between 5-amino-2-methylphenylamine and cyclohexanecarboxylic acid chloride. Key conditions include:
- Reagent ratio : Stoichiometric excess of cyclohexanecarboxylic acid chloride (2:1 molar ratio) to drive the reaction to completion .
- Solvent : Anhydrous dichloromethane or benzene under reflux (40–60°C) to minimize hydrolysis of the acid chloride.
- Purification : Column chromatography (silica gel, 20% ethyl acetate/hexane) yields >90% purity. Industrial methods use continuous flow systems for scalability . Critical factors : Moisture control (to prevent side reactions) and high-purity starting materials (≥98%) are essential to avoid byproducts like N-acylated impurities.
Q. How is the compound structurally characterized, and which spectroscopic methods are most reliable?
Structural confirmation relies on:
- NMR : NMR (CDCl) shows distinct peaks for the cyclohexane ring (δ 1.18–2.04 ppm, multiplet) and aromatic protons (δ 6.5–7.2 ppm). The amide NH proton appears as a broad singlet (δ 5.08 ppm) .
- FT-IR : Strong absorption at 1635 cm (amide C=O stretch) and 3276 cm (N–H stretch) .
- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 225.3 (calculated for CHNO: 225.2) .
Q. What are the primary chemical properties influencing its stability and reactivity?
- Hydrogen bonding : The amino group (–NH) on the phenyl ring enables strong hydrogen bonding with biological targets (e.g., enzymes), enhancing binding affinity .
- Hydrophobicity : The cyclohexane ring increases lipophilicity (logP ≈ 2.8), favoring membrane permeability in biological assays .
- pH sensitivity : The amide bond is stable under neutral conditions but hydrolyzes in strong acids/bases (e.g., HCl/NaOH > 1M) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in enzyme inhibition or receptor binding data often arise from:
- Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alter protonation states of the amino group, affecting binding kinetics .
- Structural analogs : Compare activity with derivatives like N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide (cyclopentane vs. cyclohexane). Cyclohexane derivatives show 20% higher binding affinity to 5-HT receptors due to better conformational fit . Methodological solution : Standardize assays using SPR (surface plasmon resonance) for real-time binding kinetics and control for solvent effects (e.g., DMSO ≤ 0.1%).
Q. What advanced strategies optimize its interaction with biological targets (e.g., enzymes or receptors)?
- Co-crystallization studies : Resolve X-ray structures of the compound bound to targets (e.g., cytochrome P450 enzymes) to identify key interaction sites (e.g., hydrogen bonds with Ser123 and hydrophobic contacts with Leu244) .
- SAR analysis : Modify substituents (e.g., replacing cyclohexane with bicyclic systems) to enhance selectivity. For example, a methyl group at the 2-position on the phenyl ring reduces off-target binding by 40% .
Q. How do reaction conditions influence byproduct formation during synthesis?
Common byproducts and mitigation strategies:
- N-Acetylated impurities : Formed if excess acid chloride reacts with the amino group. Use a stepwise addition of reagents and monitor via TLC (R = 0.3 for product vs. 0.5 for impurities) .
- Cyclohexane ring oxidation : Occurs under prolonged heating (>80°C). Maintain reaction temperatures ≤60°C and add antioxidants (e.g., BHT) .
Methodological Notes
- Contradictory data analysis : Use multivariate regression to account for variables like solvent polarity and temperature gradients .
- Stereochemical considerations : The cyclohexane ring adopts a chair conformation, but boat conformers (5–10% population) may explain off-target effects in some assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
